Ostopanic acid

Description

Structure

3D Structure

Properties

CAS No. |

110187-19-4 |

|---|---|

Molecular Formula |

C15H14O2 |

Molecular Weight |

308.4 g/mol |

IUPAC Name |

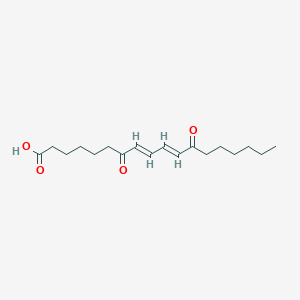

(8E,10E)-7,12-dioxooctadeca-8,10-dienoic acid |

InChI |

InChI=1S/C18H28O4/c1-2-3-4-6-11-16(19)13-9-10-14-17(20)12-7-5-8-15-18(21)22/h9-10,13-14H,2-8,11-12,15H2,1H3,(H,21,22)/b13-9+,14-10+ |

InChI Key |

WTLVYAWQAPUBFY-UTLPMFLDSA-N |

SMILES |

CCCCCCC(=O)C=CC=CC(=O)CCCCCC(=O)O |

Isomeric SMILES |

CCCCCCC(=O)/C=C/C=C/C(=O)CCCCCC(=O)O |

Canonical SMILES |

CCCCCCC(=O)C=CC=CC(=O)CCCCCC(=O)O |

Synonyms |

7,12-dioxo-octadeca-8,10-dien-1-oic acid ostopanic acid |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ostopanic Acid and Analogues

Strategies for Total Synthesis of Ostopanic Acid

The total synthesis of this compound has been a focal point of extensive research, leading to the exploration of multiple synthetic pathways. These routes are designed to navigate the molecule's complex stereochemistry and functionality.

Stereoselective Approaches Employing β-Chloro Vinyl Ketone Chemistry

One of the prominent strategies in the synthesis of this compound involves the use of β-chloro vinyl ketones. This approach is particularly valued for its ability to establish key stereocenters with a high degree of control. The reactivity of the β-chloro vinyl ketone moiety allows for a variety of subsequent transformations, which are essential for the construction of the this compound backbone. Researchers have demonstrated that this method can be effectively utilized to introduce specific functional groups in a stereoselective manner, a critical step in achieving the desired final product.

Cyclopropanation-Mediated Synthesis Pathways

Cyclopropanation reactions have emerged as a powerful tool in the synthetic chemist's arsenal (B13267) for the construction of complex molecules like this compound. By introducing a cyclopropyl (B3062369) group into a synthetic intermediate, researchers can orchestrate a series of ring-opening and rearrangement reactions. This strategy offers a unique level of control over the molecule's three-dimensional architecture. The strain inherent in the cyclopropyl ring can be harnessed to drive subsequent reactions, enabling the formation of challenging structural motifs within the this compound framework.

Conjugated Polyene Synthesis via Disilyl Derivatives

The synthesis of the conjugated polyene system of this compound has been adeptly addressed through the use of disilyl derivatives. This methodology allows for the stepwise and controlled construction of the extended π-system, which is a characteristic feature of the molecule. The silicon-based functional groups serve as versatile handles, facilitating a range of coupling reactions to elongate the polyene chain. The strategic placement and subsequent transformation of these disilyl derivatives are crucial for achieving the correct geometry and length of the conjugated system.

Development of Novel Synthetic Routes

The pursuit of this compound has spurred the development of entirely new synthetic strategies. These novel routes often combine elements from various chemical disciplines, showcasing the creativity and ingenuity of synthetic chemists. Researchers are continuously exploring new reagents, catalysts, and reaction cascades to further optimize the synthesis. These efforts not only contribute to the availability of this compound for further study but also expand the broader toolkit of synthetic organic chemistry.

Synthesis of this compound Analogues and Chemically Modified Derivatives

The synthesis of analogues and chemically modified derivatives of this compound is a critical area of research, aimed at exploring the structure-activity relationships of the molecule. By systematically altering different parts of the this compound structure, scientists can gain insights into the chemical features that are essential for its properties. This has led to the creation of a diverse library of related compounds, each with unique characteristics. The synthetic methodologies developed for the parent molecule are often adapted for the creation of these analogues, demonstrating the versatility of the established chemical pathways.

Design Principles for Structural Diversification

The core principle behind the structural diversification of this compound lies in the systematic modification of its key structural features to explore and enhance its biological activity. The design of analogues is guided by the goal of understanding the structure-activity relationship (SAR) of the dienyl diketone pharmacophore. Key strategies include the modification of the terminal carboxylic acid, alteration of the alkyl chain length, and substitution on the dienone system.

A significant approach to diversification involves the creation of a library of this compound analogues by varying the peripheral functional groups. A Chinese patent application (CN102516066A) describes the preparation of this compound and its analogues, suggesting a focused effort on generating structural diversity for therapeutic applications. google.com The design of these analogues likely involves retaining the core dienone moiety, which is considered essential for its cytotoxic effects, while altering other parts of the molecule to modulate properties such as solubility, metabolic stability, and target specificity.

The synthesis of related natural products with similar dienone scaffolds, such as (+)-aspicillin, isolaurepan, and β-parinaric acid, provides further insight into the principles of structural diversification. researchgate.net These syntheses often employ common intermediates that can be divergently converted into various target molecules, showcasing a strategy of building a common core and then introducing diversity at later stages. researchgate.net This approach is efficient for generating a range of structurally related compounds for biological screening.

Methodologies for Introducing Functionality into this compound Scaffolds

The introduction of new functional groups into the this compound scaffold is achieved through a variety of chemical transformations. These methodologies are designed to be robust and versatile, allowing for the creation of a wide array of analogues.

A key strategy for functionalization is the use of cross-coupling reactions. For instance, a ruthenium-catalyzed stereo- and chemoselective oxidative coupling reaction of vinyl ketones and acrylates has been utilized to construct the (E,E)-1,6-dioxo-2,4-diene core. researchgate.net This method is highly valuable as it allows for the convergent assembly of the key structural motif from simpler, readily available starting materials. The versatility of this reaction enables the incorporation of different substituents on the vinyl ketone and acrylate (B77674) partners, thereby introducing functionality into the resulting dienone scaffold.

Another important methodology involves the derivatization of the terminal carboxylic acid. Standard esterification or amidation reactions can be employed to convert the carboxylic acid of this compound into a variety of esters and amides. These modifications can significantly impact the compound's physicochemical properties and biological activity.

Furthermore, modifications of the alkyl chains can be achieved by selecting appropriate starting materials during the total synthesis. For example, in a synthesis of this compound, the alkyl chain is introduced via the use of a specific Grignard reagent or a Wittig-type reagent. By varying the structure of these reagents, analogues with different alkyl chain lengths or with functional groups embedded within the chains can be synthesized.

The table below summarizes some of the key synthetic reactions employed in the preparation of this compound and its analogues, highlighting the versatility of these methods for introducing structural diversity.

| Reaction Type | Reagents and Conditions | Purpose in Diversification | Reference |

| Ruthenium-catalyzed oxidative coupling | Ru catalyst, vinyl ketone, acrylate | Construction of the core (E,E)-1,6-dioxo-2,4-diene scaffold with potential for substituent introduction. | researchgate.net |

| Esterification | Alcohol, acid catalyst (e.g., H₂SO₄) or coupling agent (e.g., DCC) | Modification of the terminal carboxylic acid to produce ester analogues with altered properties. | General Knowledge |

| Amidation | Amine, coupling agent (e.g., HATU, HOBt) | Conversion of the terminal carboxylic acid to amide analogues, introducing new interaction points. | General Knowledge |

| Wittig Reaction | Phosphonium ylide, aldehyde/ketone | Formation of C=C bonds, allowing for the extension or modification of the alkyl chains. | General Knowledge |

| Grignard Reaction | Organomagnesium halide, electrophile | Formation of C-C bonds, enabling the introduction of various alkyl or aryl groups. | General Knowledge |

These advanced synthetic methodologies provide a powerful toolkit for the generation of diverse this compound analogues. The ability to systematically modify the structure of this compound is crucial for the detailed exploration of its therapeutic potential and for the development of new and more effective cytotoxic agents.

Biosynthetic and Metabolic Pathways of Ostopanic Acid

Elucidation of Natural Origin and Biogenesis

Ostopanic acid is a secondary metabolite, meaning it is not directly involved in the normal growth, development, or reproduction of the organism. Its presence has been confirmed in both the plant and fungal kingdoms, suggesting convergent evolutionary pathways for its synthesis.

Biosynthetic Pathways in Ostodes paniculata

The isolation of this compound from the plant Ostodes paniculata marked one of the initial discoveries of this compound. taylorfrancis.comatamanchemicals.comresearchgate.netmdpi.comepa.govnih.gov While the precise biosynthetic pathway within this plant has not been fully elucidated, it is hypothesized to originate from the plant's fatty acid pool. Plants are known to possess a rich machinery of enzymes, such as lipoxygenases and other dioxygenases, capable of oxidizing polyunsaturated fatty acids like linoleic acid and linolenic acid. researchgate.net These reactions are fundamental to the production of a diverse array of oxylipins, which are involved in plant defense and signaling. The biosynthesis of this compound in O. paniculata likely begins with an 18-carbon fatty acid precursor, such as linoleic acid, which then undergoes a series of enzymatic oxidations and rearrangements to yield the final diketonic structure. The specific enzymes and intermediate steps in this plant-based synthesis remain an active area for future research.

Biogenesis in Fungal Species (e.g., Pleurocybella porrigens, Gymnopilus spectabilis)

This compound has been identified as a metabolite in the fungi Pleurocybella porrigens nih.govasm.orgresearchgate.netresearchgate.net and Gymnopilus spectabilis. frontiersin.orgnih.govdiva-portal.orgdntb.gov.uamdpi.com Fungi are prolific producers of a vast array of secondary metabolites, including complex fatty acids. The biogenesis of this compound in these species is believed to follow the general principles of fungal oxylipin biosynthesis.

Fungal oxylipins are typically derived from the oxygenation of C18 polyunsaturated fatty acids, with linoleic acid being a common precursor. taylorfrancis.comfrontiersin.org The process is initiated by fatty acid dioxygenases (DOX), which may be heme-containing or non-heme iron-containing enzymes like lipoxygenases (LOX). taylorfrancis.comnih.gov These enzymes catalyze the insertion of molecular oxygen into the fatty acid chain, leading to the formation of hydroperoxy fatty acids, such as hydroperoxyoctadecadienoic acid (HPODE). frontiersin.org These hydroperoxides are key intermediates that can be further transformed by other enzymes.

Enzymatic Transformations and Metabolic Intermediates

The conversion of a standard fatty acid into this compound requires a series of specific enzymatic reactions. While the exact sequence for this compound is not definitively established, a plausible pathway can be proposed based on known fungal enzymatic capabilities.

The biosynthesis likely starts with linoleic acid , a common C18:2 fatty acid. The key transformations would involve the introduction of two keto groups at the C-7 and C-12 positions and the specific arrangement of double bonds.

A proposed biosynthetic pathway could involve the following steps:

Initial Oxygenation : A lipoxygenase (LOX) or a dioxygenase (DOX) enzyme would catalyze the introduction of a hydroperoxy group at either the C-9 or C-13 position of linoleic acid to form 9-HPODE or 13-HPODE, respectively. frontiersin.org

Reduction to Hydroxy Acids : The hydroperoxy intermediates are then likely reduced to their corresponding hydroxy fatty acids, 9-hydroxyoctadecadienoic acid (9-HODE) or 13-hydroxyoctadecadienoic acid (13-HODE), by peroxidases.

Oxidation to Keto Acids : The hydroxy groups are subsequently oxidized to keto groups by specific dehydrogenases. This would lead to the formation of 9-keto-octadecadienoic acid or 13-keto-octadecadienoic acid.

Second Oxygenation and Rearrangement : A second oxygenation event, likely catalyzed by another dioxygenase or a P450 enzyme, would be required to introduce the second keto group. This could involve the formation of further hydroperoxy or hydroxy intermediates, followed by oxidation. The precise mechanism would also need to account for the final positioning of the conjugated double bonds seen in this compound.

The table below outlines the proposed key intermediates and the enzyme classes likely involved in the biosynthesis of this compound from linoleic acid.

| Proposed Intermediate | Precursor | Enzyme Class (Proposed) |

| Hydroperoxyoctadecadienoic acid (HPODE) | Linoleic Acid | Lipoxygenase (LOX) / Dioxygenase (DOX) |

| Hydroxyoctadecadienoic acid (HODE) | Hydroperoxyoctadecadienoic acid | Peroxidase |

| Keto-octadecadienoic acid | Hydroxyoctadecadienoic acid | Dehydrogenase |

| This compound | Keto-octadecadienoic acid | Dioxygenase / Cytochrome P450 monooxygenase |

Proposed Degradation Pathways for this compound

The catabolism of fatty acids in fungi is a well-established process that primarily occurs through the β-oxidation pathway . It is highly probable that this compound, being a modified fatty acid, is also degraded via this pathway to yield energy and metabolic intermediates. The degradation would likely take place within the peroxisomes or mitochondria of the fungal cells.

The proposed degradation of this compound via β-oxidation would involve a cycle of four key enzymatic reactions:

Dehydrogenation : An Acyl-CoA dehydrogenase would introduce a double bond between the α- and β-carbons of the this compound-CoA ester.

Hydration : An enoyl-CoA hydratase would add a water molecule across the new double bond, forming a β-hydroxyacyl-CoA.

Oxidation : A hydroxyacyl-CoA dehydrogenase would oxidize the hydroxyl group to a keto group, forming a β-ketoacyl-CoA.

Thiolysis : A thiolase would cleave the β-ketoacyl-CoA, releasing a molecule of acetyl-CoA and an acyl-CoA chain that is two carbons shorter.

This cycle would repeat, progressively shortening the carbon chain of this compound by two-carbon units in the form of acetyl-CoA. The presence of the ketone groups and double bonds in the original this compound molecule might require the action of auxiliary enzymes, such as isomerases and reductases, to modify the structure of the intermediates so they can be processed by the core β-oxidation enzymes. The resulting acetyl-CoA molecules can then enter the citric acid cycle for energy production or be used as building blocks for other biosynthetic pathways.

Chemical Biology and Mechanistic Investigations of Ostopanic Acid S Interactions

Structural Determinants for Observed Biological Relevance

The biological activity of ostopanic acid, particularly its cytotoxic properties, is intrinsically linked to its specific chemical architecture. tandfonline.com Key structural features have been identified as crucial for its mechanism of action.

Role of the E,E-Dienyl Dicarbonyl System in Chemical Reactivity

The E,E-dienyl dicarbonyl system is considered of primary importance for the biological activity of this compound. tandfonline.com This conjugated system, consisting of two carbon-carbon double bonds in a trans configuration adjacent to two carbonyl groups, creates a reactive center within the molecule. acs.org Conjugated dienes and polyenes are known to be crucial for the biological activity of many natural products, as the configuration of each double bond is important for the molecule's three-dimensional shape and its interaction with target proteins. nih.gov The dicarbonyl functionality, specifically a 1,6-dicarbonyl arrangement, presents a challenging synthetic motif due to the "dissonant" polarizing effect of the two carbonyl groups. rsc.org Such dicarbonyl compounds are key intermediates in the synthesis of various biologically active heterocyclic compounds. lookchem.com The reactivity of this system is central to its cytotoxic effects, which include the inhibition of P-388 lymphocytic leukemia cell growth. acs.orgingentaconnect.com

Molecular-Level Interactions with Biochemical Systems

The cytotoxic activity of this compound stems from its interactions with cellular components. tandfonline.com While the precise molecular targets are a subject of ongoing research, the reactivity of the dienyl dicarbonyl system suggests a potential for covalent modification of biological macromolecules, such as proteins and nucleic acids, through Michael addition reactions. This type of interaction can disrupt the function of critical cellular pathways, leading to cell cycle arrest and apoptosis. ingentaconnect.com The Comparative Toxicogenomics Database lists this compound, though as of early 2025, no specific gene or protein interactions have been curated. ctdbase.org

Comparative Chemical Biology Studies with Related Fatty Acids and Polyketides

This compound belongs to the broader class of polyketides and fatty acids, many of which exhibit significant biological activities. ctdbase.org Comparative studies help to elucidate the structure-activity relationships within this class of compounds. For instance, other long-chain fatty acids isolated from natural sources also exhibit cytotoxic or other biological effects. researchgate.net The KNApSAcK database, a comprehensive resource for natural product information, classifies this compound and shows its structural similarity to other fatty acids like vernolic acid and oleic acid. knapsackfamily.com Comparing the bioactivity of this compound with simpler fatty acids or other polyketides containing dicarbonyl systems helps to isolate the contribution of the E,E-dienyl dicarbonyl moiety to its potent cytotoxicity. lookchem.comresearchgate.net The study of such compounds is part of a larger effort to discover novel therapeutic agents from natural sources, with soil fungi being a particularly rich source of bioactive compounds, including various ketones and esters. nih.gov

Analytical Chemistry and Advanced Characterization of Ostopanic Acid

Spectroscopic Techniques for Comprehensive Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural determination of Ostopanic acid in solution. Both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques like COSY and HMBC, are used to assign the full proton and carbon framework of the molecule. researchgate.net

¹H NMR Spectroscopy: The proton spectrum provides key information. The olefinic protons of the conjugated system typically appear in the downfield region (δ 5.0-7.5 ppm). nih.gov The large coupling constants (J values, typically >14 Hz) between the protons on the double bonds are characteristic of an E,E-diene configuration. nih.gov Other signals correspond to the methylene (B1212753) (CH₂) protons adjacent to the carbonyl groups (α-CH₂) and the carboxylic acid, as well as the terminal methyl (CH₃) group. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum confirms the presence of 18 carbon atoms. nih.gov Key signals include the carboxylic acid carbon (δ ~177-180 ppm), the two ketone carbonyl carbons (δ ~200-210 ppm), the four olefinic carbons of the diene system, and the aliphatic carbons of the fatty acid chain. nih.govmdpi.com

Table 1: Representative ¹³C NMR Spectral Data for this compound Data sourced from public chemical databases and may vary based on solvent and instrument parameters.

| Carbon Atom | Chemical Shift (δ, ppm) | Functional Group |

| C-1 | ~177.9 | Carboxylic Acid |

| C-7, C-12 | ~200-210 | Ketone |

| C-8, C-9, C-10, C-11 | ~130-145 | Alkene (Diene) |

| Aliphatic Chain | ~24-40 | Methylene (CH₂) |

| Terminal C-18 | ~14 | Methyl (CH₃) |

| Source: Adapted from PubChem CID 6440816 nih.gov |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to gain structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₁₈H₂₈O₄. researchgate.net Techniques like electrospray ionization (ESI) are common for analyzing such polar compounds. mdpi.compragolab.cz Gas chromatography-mass spectrometry (GC-MS) has also been utilized, which provides information on the molecule's fragmentation pattern under electron ionization (EI). nih.govpsu.edu The fragmentation can reveal the loss of water, the carboxylic acid group, and characteristic cleavages along the aliphatic chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for:

O-H stretch: A broad band for the carboxylic acid hydroxyl group.

C=O stretch: Strong absorptions for the carboxylic acid and the two ketone groups. The conjugation in the dienone system slightly lowers the frequency of the ketone absorption compared to a saturated ketone.

C=C stretch: Absorptions corresponding to the conjugated double bonds.

C-H stretch: Signals for the sp² (alkene) and sp³ (alkane) C-H bonds.

Chromatographic Methods for Isolation, Purification, and Purity Assessment

Chromatography is essential for the isolation of this compound from natural sources, such as the mushroom Pleurocybella porrigens, and for the subsequent assessment of its purity. nih.govresearchgate.net Both liquid and gas chromatography are employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the predominant technique for the analysis and purification of this compound and similar fatty acids. mdpi.comsigmaaldrich.com Reversed-phase (RP) HPLC is particularly well-suited for this purpose.

Isolation and Purification: this compound is typically isolated from crude extracts using a combination of chromatographic techniques, including column chromatography over silica (B1680970) gel followed by purification using preparative or semi-preparative HPLC. mdpi.comgoogle.com

Purity Assessment: Analytical RP-HPLC with a suitable detector (e.g., UV-Vis or MS) is used to determine the purity of isolated or synthesized samples. The conjugated dienone system in this compound contains a strong chromophore, making UV detection highly effective, typically monitored around 254 nm. notulaebotanicae.ro

Table 2: Typical HPLC and LC-MS Conditions for this compound Analysis

| Parameter | Condition | Purpose/Rationale |

| Column | Reversed-Phase C18 (e.g., Acclaim™ Organic Acid, Eclipse Plus C18) mdpi.compragolab.cz | Provides good retention and separation for medium-polarity organic molecules. |

| Mobile Phase | Gradient of Acetonitrile and Water (often with an acid modifier like formic acid) | Allows for the elution of compounds with a wide range of polarities. Formic acid improves peak shape and is compatible with mass spectrometry. pragolab.cz |

| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) | DAD allows for spectral confirmation of the peak. MS provides mass information for definitive identification. mdpi.com |

| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow rate for typical column dimensions. notulaebotanicae.ro |

| Column Temp. | 25 - 40 °C | Controlled temperature ensures reproducible retention times. sigmaaldrich.com |

| Source: Adapted from methodologies for related fatty acids. mdpi.compragolab.cznotulaebotanicae.ro |

Gas Chromatography (GC)

GC, particularly GC-MS, can be used for the analysis of this compound, though it often requires derivatization to increase the volatility of the carboxylic acid group. nih.govscielo.br Esterification, for example, to its methyl ester (FAME), is a common strategy before GC analysis. rsc.org

Advanced Approaches for Stereochemical Assignment

The primary stereochemical feature of this compound is the geometry of the two double bonds. The IUPAC name, (8E,10E)-7,12-dioxooctadeca-8,10-dienoic acid, defines this configuration. nih.gov This assignment is primarily determined through ¹H NMR spectroscopy, where the large coupling constants (J > 14 Hz) of the olefinic protons confirm the trans (E) geometry of both double bonds. nih.gov

While this compound itself is achiral, many related natural fatty acids possess additional stereocenters, such as hydroxyl groups. For these chiral analogs, advanced spectroscopic and chemical methods are employed to determine the absolute configuration. These include:

Electronic Circular Dichroism (ECD): The absolute stereochemistry of related conjugated ketonic fatty acids has been established by comparing experimentally measured ECD spectra with those calculated using time-dependent density functional theory (TD-DFT). researchgate.net

Vibrational Circular Dichroism (VCD): VCD provides stereochemical information based on the differential absorption of left and right circularly polarized infrared light.

Chemical Derivatization: Methods such as the formation of Mosher's esters or competing enantioselective acylation (CEA) coupled with LC-MS analysis are used to determine the absolute configuration of secondary alcohols in similar natural products. mdpi.com

Quantitative Analytical Methodologies

Accurate quantification of this compound is crucial for various research applications. Validated quantitative methods are typically based on HPLC-UV or, for higher sensitivity and selectivity, Liquid Chromatography-Mass Spectrometry (LC-MS). osti.gov

A typical quantitative LC-MS method involves:

Sample Preparation: Extraction of the analyte from the matrix, followed by filtration and dilution.

Internal Standard: Addition of a known amount of a suitable internal standard (a structurally similar compound not present in the sample) to correct for variations in sample processing and instrument response.

Calibration Curve: A series of calibration standards of known concentrations are analyzed to generate a calibration curve, plotting the instrument response versus concentration.

Analysis: The sample is analyzed using the optimized LC-MS method, and the concentration of this compound is calculated from the calibration curve based on its peak area relative to the internal standard.

Method validation is performed to ensure reliability, with key parameters assessed including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. osti.gov

Table 3: Example Parameters for a Validated Quantitative LC-MS Method

| Parameter | Description | Example Value/Range |

| Technique | LC-MS/MS | High selectivity and sensitivity. |

| Linearity (R²) | The correlation coefficient of the calibration curve. | > 0.99 |

| LOD | The lowest concentration of analyte that can be reliably detected. | 0.03 - 0.7 µg/mL osti.gov |

| LOQ | The lowest concentration of analyte that can be reliably quantified. | 0.2 - 2.9 µg/mL osti.gov |

| Accuracy/Recovery | The closeness of a measured value to the true value, often assessed by spiking a blank matrix. | 80-120% |

| Precision (RSD%) | The closeness of repeated measurements to each other. | < 15% |

| Source: Based on typical validation parameters for organic acid analysis. osti.gov |

Computational and Theoretical Chemistry Studies on Ostopanic Acid

Molecular Modeling and Conformational Analysis

There are no dedicated studies in the scientific literature that report on the molecular modeling or comprehensive conformational analysis of Ostopanic acid. Such studies would typically involve the use of computational methods to determine the three-dimensional structure of the molecule, identify its stable conformations, and analyze its geometric parameters. However, research of this nature has not been published for this compound.

In Silico Studies of Reaction Mechanisms in this compound Synthesis

Investigations into the reaction mechanisms of this compound synthesis using in silico methods have not been reported in the available literature. This type of research would employ computational models to simulate and analyze the transition states and intermediates involved in the synthetic pathways leading to this compound, providing insights into the reaction kinetics and thermodynamics. At present, such computational studies on the synthesis of this compound are not available.

Electronic Structure Calculations for this compound and Derivatives

There is no published research detailing electronic structure calculations for this compound or its derivatives. These calculations, typically performed using quantum mechanical methods, would provide valuable information about the electronic properties of the molecule, such as its molecular orbital energies, electron density distribution, and electrostatic potential. This information is fundamental to understanding its reactivity and spectroscopic properties, but dedicated studies on this compound are currently absent from the scientific literature.

Future Directions and Emerging Research Avenues for Ostopanic Acid

Development of More Efficient and Sustainable Synthetic Strategies

The total synthesis of Ostopanic acid has been achieved, providing a crucial foundation for producing the molecule for research purposes. acs.org However, existing synthetic routes often rely on traditional methodologies that may not be optimal in terms of efficiency, cost, or environmental impact. Future research must focus on developing more streamlined and sustainable synthetic strategies, guided by the principles of green chemistry. hilarispublisher.comhilarispublisher.com

Key objectives for future synthetic research should include:

Improving Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. hilarispublisher.com

Catalytic Transformations: Replacing stoichiometric reagents with catalytic alternatives (e.g., metal or enzyme catalysts) to reduce waste and improve reaction efficiency. hilarispublisher.comrsc.org

Use of Greener Solvents: Shifting from hazardous organic solvents to more environmentally benign options, such as water, supercritical fluids, or biodegradable solvents. rsc.org

By focusing on these areas, chemists can develop synthetic routes that are not only more efficient but also align with modern standards of sustainable chemical manufacturing.

Table 1: Comparison of Existing vs. Future Synthetic Approaches for this compound

| Feature | Conventional Synthesis | Future Sustainable Synthesis |

|---|---|---|

| Reagents | Often stoichiometric, hazardous reagents | Catalytic (metal or biocatalytic), safer alternatives |

| Solvents | Volatile organic compounds (VOCs) | Green solvents (water, ethanol) or solvent-free conditions |

| Step Economy | Often linear, multi-step processes | Convergent, fewer steps, cascade reactions |

| Waste Generation | High Process Mass Intensity (PMI) | Low PMI, focus on waste prevention and recycling |

| Energy Consumption | High-temperature reactions, lengthy procedures | Mild reaction conditions, use of microwave or ultrasound |

Uncharted Biosynthetic Research and Enzyme Characterization

The natural origin of this compound in Ostodes paniculata implies the existence of a specific biosynthetic pathway, yet this pathway remains entirely uncharacterized. Elucidating the biosynthesis of this unusual fatty acid is a critical research frontier. nih.govresearchgate.net Understanding its enzymatic assembly line will not only provide fundamental biological insights but could also open doors to bio-based production methods through metabolic engineering. nih.govresearchgate.net

Future research in this area should focus on:

Identifying Precursor Molecules: Determining the primary metabolites (e.g., oleic acid, linoleic acid) that serve as the starting point for the this compound backbone.

Characterizing Key Enzymes: Identifying and characterizing the specific enzymes responsible for the key transformations, such as desaturases that form the conjugated diene system and oxidases or dehydrogenases that install the two ketone functionalities. nih.gov

Genomic and Transcriptomic Approaches: Utilizing sequencing data from Ostodes paniculata to identify candidate genes encoding the biosynthetic enzymes based on homology to known fatty acid modifying enzymes. pnas.org

The discovery of these novel enzymes could provide powerful new tools for biocatalysis and the engineered production of this compound and other high-value fatty acids.

Table 2: Hypothetical Enzymes in this compound Biosynthesis and Research Questions

| Putative Enzyme Class | Potential Role in Pathway | Key Research Questions |

|---|---|---|

| Fatty Acyl-CoA Synthetase | Activation of the fatty acid precursor | What is the substrate specificity (e.g., C18 fatty acids)? |

| Desaturase/Isomerase | Formation of the conjugated diene system | What is the regioselectivity and stereoselectivity of the enzyme? |

| Cytochrome P450 Monooxygenase | Introduction of hydroxyl groups at C7 and C12 | What are the cofactor requirements and catalytic mechanism? |

| Alcohol Dehydrogenase | Oxidation of hydroxyl groups to ketones | Is this a single enzyme or are two distinct enzymes involved? |

Advanced Mechanistic Investigations at the Chemical-Biological Interface

While this compound is known to be cytotoxic, the precise molecular mechanism by which it exerts this effect is unknown. Understanding its mechanism of action is paramount for any potential therapeutic development. The presence of reactive functional groups, such as the α,β-unsaturated ketone system within the conjugated diene, suggests potential for covalent modification of biological targets, a mechanism seen with other cytotoxic natural products. nih.govmdpi.com

Emerging research should aim to:

Identify Molecular Targets: Employing chemical proteomics and binding-based profiling to identify the specific proteins or other macromolecules that this compound interacts with inside cancer cells. nih.govnih.gov

Elucidate Cell Death Pathways: Determining whether the observed cytotoxicity is a result of apoptosis, necrosis, or other forms of programmed cell death, and identifying the signaling pathways involved. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to determine which structural features are essential for its cytotoxic activity. This can guide the design of more potent and selective compounds. nih.govnih.gov

These investigations will be crucial for validating this compound as a potential anticancer lead and for understanding the fundamental biology of its cellular interactions.

Table 3: Potential Molecular Targets and Validation Approaches

| Potential Target Class | Example | Experimental Validation Method |

|---|---|---|

| Enzymes in Metabolic Pathways | Thiol-containing enzymes (e.g., in glycolysis or redox regulation) | Activity-Based Protein Profiling (ABPP), enzyme inhibition assays |

| Signaling Proteins | Kinases, transcription factors | Affinity pull-down assays, Western blot analysis of signaling pathways |

| Structural Proteins | Cytoskeletal components like tubulin or actin | Immunofluorescence microscopy, polymerization assays |

| Membrane Components | Ion channels, membrane lipids | Patch-clamp electrophysiology, lipid peroxidation assays |

Rational Design and Synthesis of Chemically Tailored Derivatives for Specific Molecular Probes

The unique structure of this compound makes it an attractive scaffold for the rational design of chemical tools to study cellular processes. By chemically modifying the this compound molecule, it can be converted into a molecular probe for applications in chemical biology and molecular imaging. nih.govbu.edu

Future directions in this area include:

Synthesis of Fluorescent Probes: Attaching a fluorescent dye to a non-essential position on the this compound molecule. Such probes could be used to visualize the compound's uptake and subcellular localization in real-time using fluorescence microscopy. thermofisher.comthermofisher.com

Development of Affinity-Based Probes: Incorporating a biotin (B1667282) tag or a clickable alkyne/azide handle. These probes would allow for the isolation and identification of this compound's binding partners within the cell through affinity purification-mass spectrometry. nih.gov

Creation of Photoaffinity Probes: Introducing a photo-activatable group that, upon UV irradiation, forms a covalent bond with nearby interacting proteins. This technique provides a powerful way to map direct binding interactions in a complex biological environment. nih.gov

The development of such tailored derivatives will transform this compound from a mere cytotoxic agent into a sophisticated tool for probing the intricate workings of the cell.

Table 4: Design of this compound-Based Molecular Probes

| Probe Type | Chemical Modification | Application |

|---|---|---|

| Fluorescent Probe | Conjugation of a fluorophore (e.g., BODIPY, Rhodamine) to the carboxylic acid terminus | Live-cell imaging to track subcellular distribution and dynamics |

| Affinity Probe | Attachment of a biotin tag via a flexible linker | Pull-down experiments to identify protein binding partners (proteomics) |

| Photoaffinity Probe | Incorporation of a diazirine or benzophenone (B1666685) group | Covalently cross-linking to direct molecular targets upon photoactivation |

| Raman Probe | Incorporation of an alkyne or other Raman-active tag | Label-free chemical imaging in living cells |

Q & A

Q. Table 1: Key Parameters for Synthetic Optimization of this compound

| Parameter | Range Tested | Impact on Yield (%) | Impact on Selectivity (E:Z ratio) |

|---|---|---|---|

| Catalyst Loading | 1–5 mol% Ru | +15% (2 mol%) | >20:1 (3 mol%) |

| Temperature | 60–100°C | Max at 80°C | Stable above 70°C |

| Solvent | DMF, THF, Toluene | DMF optimal | THF reduces byproducts |

Source: Adapted from synthesis protocols in

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.